2-Propyn-1-one, 1-(2,6-dichlorophenyl)-3-phenyl-
Description
2-Propyn-1-one, 1-(2,6-dichlorophenyl)-3-phenyl- is a propargyl ketone derivative characterized by a 2,6-dichlorophenyl group at position 1 and a phenyl group at position 3 of the propargyl backbone. Propargyl ketones are notable for their reactivity, particularly in cycloaddition reactions (e.g., Huisgen click chemistry) and as intermediates in synthesizing heterocycles or bioactive molecules . The dichlorophenyl substituent introduces steric bulk and electron-withdrawing effects, which may influence both reactivity and binding properties in biological or catalytic contexts. Limited direct data on this compound exist in the provided evidence, but structural analogs and synthesis strategies for related compounds offer insights for comparison.
Properties
CAS No. |
637767-66-9 |
|---|---|
Molecular Formula |
C15H8Cl2O |
Molecular Weight |
275.1 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H8Cl2O/c16-12-7-4-8-13(17)15(12)14(18)10-9-11-5-2-1-3-6-11/h1-8H |
InChI Key |
RSSQXXJHSUPTNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 1-(2,6-dichlorophenyl)-3-phenyl- typically involves the reaction of a suitable acetylene derivative with a dichlorophenyl ketone. Common synthetic routes may include:
Sonogashira Coupling: This method involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Friedel-Crafts Acylation: This method involves the acylation of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-one, 1-(2,6-dichlorophenyl)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alkenes or alkanes.
Scientific Research Applications
2-Propyn-1-one, 1-(2,6-dichlorophenyl)-3-phenyl- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propyn-1-one, 1-(2,6-dichlorophenyl)-3-phenyl- involves its interaction with molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-Propyn-1-one, 1-(2,6-dichlorophenyl)-3-phenyl- and analogous compounds:
Structural and Electronic Differences
- Propargyl vs. Propenone Backbone: The propargyl group in the target compound introduces alkyne functionality, enabling click chemistry or cyclization reactions absent in propenone or propanone analogs .
- Substituent Effects :
- 2,6-Dichlorophenyl : Enhances electron-withdrawing effects, reducing electron density at the carbonyl group compared to hydroxyl or methyl substituents .
- Phenyl vs. Pyridine/Hydroxyphenyl : The phenyl group in the target compound increases hydrophobicity relative to pyridine () or hydroxyphenyl () analogs, impacting solubility and bioavailability.
Biological Activity
2-Propyn-1-one, 1-(2,6-dichlorophenyl)-3-phenyl- (CAS Number: 637767-66-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2-Propyn-1-one, 1-(2,6-dichlorophenyl)-3-phenyl- is C15H8Cl2O. The structure features a propynone moiety with dichlorophenyl and phenyl substituents, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H8Cl2O |
| Molecular Weight | 281.13 g/mol |
| CAS Number | 637767-66-9 |
| Boiling Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 2-Propyn-1-one in exhibiting anticancer properties. For example, a study on structurally related compounds demonstrated significant cytotoxic activity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A comparative study assessed the cytotoxic effects of several compounds on MCF7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values comparable to doxorubicin, a standard chemotherapeutic agent.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | MCF7 |
| 2-Propyn-1-one Derivative A | 0.8 | MCF7 |
| 2-Propyn-1-one Derivative B | 1.0 | MCF7 |
These findings suggest that the compound may possess significant anticancer properties, warranting further investigation into its mechanism of action.
The mechanism by which 2-Propyn-1-one exerts its biological effects may involve interaction with cellular targets such as topoisomerases or induction of apoptosis in cancer cells. Molecular docking studies have been employed to elucidate these interactions.
Molecular Docking Analysis
Molecular docking simulations indicated that the compound could effectively bind to the active site of topoisomerase II, suggesting a potential mechanism for its anticancer activity.
Other Biological Activities
In addition to anticancer effects, compounds similar to 2-Propyn-1-one have been evaluated for other biological activities:
Antimicrobial Activity
Some derivatives have shown promising antimicrobial effects against various pathogens, indicating a broad spectrum of biological activity.
Inhibition Studies
Research has also indicated that certain derivatives can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications beyond oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
